molecular formula C12H24 B13954521 (3-Methylpentyl)cyclohexane CAS No. 61142-38-9

(3-Methylpentyl)cyclohexane

Cat. No.: B13954521
CAS No.: 61142-38-9
M. Wt: 168.32 g/mol
InChI Key: XYKJVHTUQQONLW-UHFFFAOYSA-N
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Description

(3-Methylpentyl)cyclohexane is an alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a branched 3-methylpentyl chain. The compound’s structure combines the rigidity of the cyclohexane ring with the hydrophobicity and steric bulk of the alkyl substituent. For instance, methylcyclohexane (cyclohexylmethane), a simpler analog, is widely used as a solvent and synthetic intermediate .

Properties

CAS No.

61142-38-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

3-methylpentylcyclohexane

InChI

InChI=1S/C12H24/c1-3-11(2)9-10-12-7-5-4-6-8-12/h11-12H,3-10H2,1-2H3

InChI Key

XYKJVHTUQQONLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentyl)cyclohexane typically involves the alkylation of cyclohexane with 3-methylpentyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbon-carbon bond between the cyclohexane ring and the 3-methylpentyl group .

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentyl)cyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylpentyl)cyclohexane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methylpentyl)cyclohexane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison of Cyclohexane Derivatives

Compound Substituent Molecular Formula Key Physical Properties (Inferred)
Cyclohexane None C₆H₁₂ BP: 80.7°C, low polarity
Methylcyclohexane Methyl C₇H₁₄ BP: 101°C, moderate hydrophobicity
(3-Methylpentyl)cyclohexane 3-Methylpentyl C₁₂H₂₄ BP: ~160–180°C (estimated), high hydrophobicity
1,3-Dimethylcyclohexane Two methyl groups C₈H₁₆ BP: 120–125°C, reduced biodegradability

The 3-methylpentyl group introduces greater steric hindrance and hydrophobicity than methyl or ethyl substituents. This likely reduces water solubility and increases octanol-water partition coefficients (log P), similar to trends observed in dimethylcyclohexanes .

Chemical Reactivity and Catalytic Behavior
  • Oxidation Reactions : Methylated vanadium(IV) catalysts enhance cyclohexane oxidation yields in the presence of HCl . The branched alkyl chain in this compound may hinder oxidation due to steric effects, contrasting with methylcyclohexane, which is more readily oxidized.
  • Acid Hydrolysis : Cyclohexane extracts exhibit reduced α-amylase inhibition post-hydrolysis, suggesting substituent stability affects reactivity . The bulky 3-methylpentyl group may further resist hydrolysis compared to smaller substituents.
Biodegradability

Methyl- and ethyl-substituted cyclohexanes degrade rapidly under sulfate-reducing conditions, but dimethyl isomers show slower rates due to microbial substrate specificity . The branched 3-methylpentyl substituent may impede biodegradation similarly to dimethylcyclohexanes, though direct comparisons require experimental validation.

Spectroscopic Characteristics
  • Mass Spectrometry : Cyclohexane derivatives with ketone substituents exhibit neutral losses of 57 Da (e.g., ketamine analogs) . The 3-methylpentyl chain may produce distinct fragmentation patterns, such as losses correlating to alkyl chain cleavage (e.g., 85 Da for cyclohexane ring-related fragments).
  • NMR : Substituted cyclohexanes show upfield shifts for equatorial protons. The 3-methylpentyl group’s bulk may distort the cyclohexane ring, altering chemical shifts compared to methylcyclohexane .
Solvent and Extraction Efficiency

Cyclohexane’s efficacy in extracting non-polar compounds is well-documented, but polar mixtures like cyclohexane:butyl acetate outperform it in extracting oxygenated species (e.g., O9 classes vs. O5 for pure cyclohexane) . The 3-methylpentyl substituent’s hydrophobicity may further limit polar compound extraction, making it less versatile than mixed solvents.

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